molecular formula C11H21ClS B14325443 3-Chloro-2,2,5,5-tetramethyl-4-(methylsulfanyl)hex-3-ene CAS No. 105459-24-3

3-Chloro-2,2,5,5-tetramethyl-4-(methylsulfanyl)hex-3-ene

Katalognummer: B14325443
CAS-Nummer: 105459-24-3
Molekulargewicht: 220.80 g/mol
InChI-Schlüssel: HBTKWIHMNDCBSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-2,2,5,5-tetramethyl-4-(methylsulfanyl)hex-3-ene is an organic compound characterized by its unique structure, which includes a chlorine atom, multiple methyl groups, and a methylsulfanyl group attached to a hexene backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2,2,5,5-tetramethyl-4-(methylsulfanyl)hex-3-ene typically involves multiple steps, starting from simpler organic molecules. One common method involves the chlorination of a precursor compound, followed by the introduction of methyl groups and the methylsulfanyl group through a series of substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and methylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced separation techniques to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-2,2,5,5-tetramethyl-4-(methylsulfanyl)hex-3-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different derivatives by removing the chlorine or modifying the methylsulfanyl group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

3-Chloro-2,2,5,5-tetramethyl-4-(methylsulfanyl)hex-3-ene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 3-Chloro-2,2,5,5-tetramethyl-4-(methylsulfanyl)hex-3-ene exerts its effects involves interactions with specific molecular targets. The chlorine and methylsulfanyl groups play crucial roles in its reactivity, influencing the compound’s ability to participate in various chemical reactions. The pathways involved often include nucleophilic attack and electrophilic substitution, leading to the formation of new chemical bonds and products.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Chloro-2,5,5-trimethylhex-3-ene: Similar structure but lacks the methylsulfanyl group.

    3-Chloro-2,2,5,5-tetramethylhex-3-ene: Similar structure but lacks the methylsulfanyl group.

Uniqueness

3-Chloro-2,2,5,5-tetramethyl-4-(methylsulfanyl)hex-3-ene is unique due to the presence of both the chlorine and methylsulfanyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.

Eigenschaften

CAS-Nummer

105459-24-3

Molekularformel

C11H21ClS

Molekulargewicht

220.80 g/mol

IUPAC-Name

3-chloro-2,2,5,5-tetramethyl-4-methylsulfanylhex-3-ene

InChI

InChI=1S/C11H21ClS/c1-10(2,3)8(12)9(13-7)11(4,5)6/h1-7H3

InChI-Schlüssel

HBTKWIHMNDCBSI-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C(=C(C(C)(C)C)Cl)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.